Ethyl 4-Chloroacetoacetate-13C4 Ethyl 4-Chloroacetoacetate-13C4
Brand Name: Vulcanchem
CAS No.: 1216736-40-1
VCID: VC0029292
InChI: InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1
SMILES: CCOC(=O)CC(=O)CCl
Molecular Formula: C6H9ClO3
Molecular Weight: 168.554

Ethyl 4-Chloroacetoacetate-13C4

CAS No.: 1216736-40-1

Cat. No.: VC0029292

Molecular Formula: C6H9ClO3

Molecular Weight: 168.554

* For research use only. Not for human or veterinary use.

Ethyl 4-Chloroacetoacetate-13C4 - 1216736-40-1

Specification

CAS No. 1216736-40-1
Molecular Formula C6H9ClO3
Molecular Weight 168.554
IUPAC Name ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate
Standard InChI InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1
Standard InChI Key OHLRLMWUFVDREV-PQVJJBODSA-N
SMILES CCOC(=O)CC(=O)CCl

Introduction

Chemical Identity and Structure

Basic Identification Parameters

Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled derivative of ethyl 4-chloroacetoacetate, with all four carbon atoms in the acetoacetate portion enriched with carbon-13 isotopes. The compound is precisely identified through multiple chemical identifiers as outlined in Table 1.

ParameterValue
CAS Number1216736-40-1
Molecular FormulaC6H9ClO3 (13C4C2H9ClO3)
Molecular Weight168.554-168.558 g/mol
IUPAC Nameethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate
SMILESCCO13C[13CH2]13C[13CH2]Cl
InChIInChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1

Table 1: Chemical Identifiers of Ethyl 4-Chloroacetoacetate-13C4

Structural Features

The structure of Ethyl 4-Chloroacetoacetate-13C4 consists of an ethyl ester group attached to a 4-chloro-3-oxobutanoate moiety, with the distinguishing feature being the incorporation of carbon-13 isotopes at positions 1, 2, 3, and 4 of the acetoacetate backbone. The compound maintains the same chemical properties as its non-labeled counterpart but possesses enhanced analytical utility due to the isotopic labeling.

Isotopic Labeling Significance

The systematic labeling of four carbon atoms with the stable carbon-13 isotope represents a specialized synthetic achievement that transforms this molecule into a valuable analytical tool. This 13C4 labeling pattern creates distinct spectroscopic properties that are particularly beneficial in nuclear magnetic resonance studies where isotopic enrichment significantly enhances detection sensitivity and enables precise tracking in complex matrices. The stability of these isotopic labels ensures reliable performance in various research applications without compromising the chemical behavior of the parent compound.

Physical and Chemical Properties

Physical State and Fundamental Properties

Ethyl 4-Chloroacetoacetate-13C4 shares similar physical properties with its non-labeled counterpart, although specific data for the labeled version is limited in the available literature . The compound is typically stored at room temperature for shipping purposes, suggesting reasonable stability under ambient conditions . The non-labeled analog has a melting point of -8°C and a boiling point of 220°C, which likely approximates the properties of the 13C-labeled version .

Solubility Profile

The compound demonstrates excellent solubility characteristics, being miscible with water and most organic solvents . This broad solubility profile enhances its utility in various laboratory applications where different solvent systems might be required. The versatile solubility pattern facilitates its incorporation into diverse experimental protocols across multiple research disciplines.

Research Applications

Nuclear Magnetic Resonance Spectroscopy

Ethyl 4-Chloroacetoacetate-13C4 has gained significant importance in nuclear magnetic resonance (NMR) spectroscopy, where the carbon-13 labeling enhances signal detection and enables detailed structural analysis. The incorporation of four 13C atoms provides distinctive spectroscopic signatures that can be leveraged for precise molecular characterization. This isotopic enrichment is particularly valuable in complex biological systems where signal resolution and sensitivity are critical factors. The compound serves as both a reference standard and an analytical tool in NMR experiments focusing on structural elucidation and reaction monitoring.

Biochemical and Metabolic Research

In biochemical research, particularly in proteomics studies and metabolic investigations, Ethyl 4-Chloroacetoacetate-13C4 serves as an essential tool for tracing metabolic pathways and understanding biochemical processes. The stable isotope labeling allows researchers to track carbon flow through complex biological systems with high precision. Unlike radioactive tracers, these stable isotopes present no radiation hazards while still providing the analytical advantages needed for sophisticated biochemical investigations.

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